Technical Profile: 5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine
Technical Profile: 5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine
Topic: 5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine chemical structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Identity[1]
5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine is a highly specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. It serves as a "privileged scaffold" modifier, introducing both the metabolically stable trifluoromethoxy (-OCF
Crucial Distinction: Researchers frequently conflate this molecule with its trifluoromethyl (-CF
Chemical Identity Table
| Feature | Data |
| Chemical Name | 5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine |
| CAS Number | 1361801-77-5 |
| Molecular Formula | C |
| Molecular Weight | 272.02 g/mol |
| Key Substituents | C2: Methoxy (-OMe)C3: Trifluoromethoxy (-OCF |
| Predicted LogP | ~3.2 (High Lipophilicity) |
| Physical State | Colorless to pale yellow oil (low melting solid) |
Synthetic Architecture & Methodology
The synthesis of this core requires navigating the electronic push-pull dynamics of the pyridine ring. The -OCF
Strategy A: Nucleophilic Aromatic Substitution (S Ar) (Recommended)
The most robust synthetic route utilizes a commercially available chlorinated precursor. The 2-chloro position is highly activated for nucleophilic displacement due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent -OCF
Precursor: 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine (CAS 211122-40-6).[1]
Protocol 1: S
Ar Displacement
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Reaction Scale: 10 mmol
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Reagents: Sodium Methoxide (NaOMe), anhydrous Methanol (MeOH).
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Mechanism: Addition-Elimination (Meisenheimer complex intermediate).
Step-by-Step Methodology:
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Setup: Charge a flame-dried 100 mL round-bottom flask with 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine (2.76 g, 10 mmol) and a magnetic stir bar.
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Solvation: Add anhydrous MeOH (30 mL) under an inert atmosphere (N
or Ar). -
Reagent Addition: Cool the solution to 0°C. Dropwise add NaOMe (0.5 M in MeOH, 22 mL, 1.1 equiv) over 15 minutes.
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Note: Control the exotherm. The electron-deficient ring makes this reaction rapid.
-
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.
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Workup: Quench with saturated NH
Cl (10 mL). Remove MeOH under reduced pressure. Dilute residue with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine. -
Purification: Dry organic layer over Na
SO , filter, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Strategy B: Regioselective Bromination
If starting from the non-halogenated core, bromination must be directed to C5. The C2-OMe group directs ortho/para. Since the ortho position (C3) is blocked by -OCF
Protocol 2: Electrophilic Bromination
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Substrate: 2-Methoxy-3-(trifluoromethoxy)pyridine.
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Reagent: N-Bromosuccinimide (NBS).[2]
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Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
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Dissolution: Dissolve substrate (1.0 equiv) in MeCN (0.2 M concentration).
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Bromination: Add NBS (1.05 equiv) in a single portion at RT.
-
Activation: If reaction is sluggish (due to -OCF
deactivation), heat to 60°C or add catalytic NH OAc (5 mol%). -
Completion: Stir until starting material is consumed (typically 2-12 hours).
-
Isolation: Dilute with water, extract with Et
O, and wash with Na S O (to remove bromine traces).
Visualization of Synthetic Logic
The following diagram illustrates the two primary pathways to the target molecule, highlighting the regiochemical logic.
Figure 1: Convergent synthetic pathways. Route A (top) utilizes nucleophilic substitution on a commercial precursor. Route B (bottom) utilizes electrophilic bromination directed by the methoxy group.
Application: Suzuki-Miyaura Cross-Coupling
The C5-Bromine atom is chemically distinct from the C2/C3 substituents, making it an excellent electrophile for Palladium-catalyzed cross-coupling. This allows the installation of aryl or heteroaryl groups to build complex pharmacophores.
Optimized Coupling Protocol
Due to the electron-deficient nature of the pyridine ring (exacerbated by -OCF
Reagents:
-
Catalyst: Pd(dppf)Cl
·DCM or Pd(PPh ) (3-5 mol%). -
Base: K
PO (2.0 equiv) or Cs CO . Avoid strong alkoxides. -
Solvent: 1,4-Dioxane/Water (4:1).
Workflow:
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Combine: Aryl boronic acid (1.2 equiv), 5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine (1.0 equiv), and Base in a pressure vial.
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Degas: Purge with Argon for 5 minutes.
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Catalyst: Add Pd catalyst rapidly against positive Argon pressure. Cap immediately.
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Heat: Stir at 85°C for 4–12 hours.
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Filter: Pass through a Celite pad to remove Pd black before purification.
Figure 2: The catalytic cycle for functionalizing the C5 position. The electron-poor pyridine ring facilitates the initial Oxidative Addition step.
References & Authority
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Synthesis of 3-(Trifluoromethoxy)pyridines:
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Source: Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2020.
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Relevance: Establishes the stability and electronic parameters of the -OCF
group in heteroaromatic systems. -
Link:[Link]
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S
Ar Methodology on Halopyridines:-
Source: "Nucleophilic Substitution in Perfluoro-(4-phenylpyridine)." Journal of the Chemical Society C, 1971.
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Relevance: Foundational chemistry describing methoxide displacement of halogens in fluorinated pyridines (Analogous reactivity).
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Link:[Link]
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Regioselective Bromination of Pyridines:
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Commercial Precursor Validation:
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Source: Sigma-Aldrich / MilliporeSigma Catalog Entry for 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (Analogous Precursor logic).
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Relevance: Confirms the availability of the 2-chloro-3-substituted pyridine scaffold for S
Ar synthesis.
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